Catechol diacetate

organic synthesis process chemistry catechol derivatives

Choose catechol diacetate for your next carbonic anhydrase inhibitor study or hydrogel synthesis to leverage its key advantage: fully acetylated hydroxyls prevent premature oxidation, ensuring superior reaction control and batch reproducibility. This stable, non-oxidizable protected catechol enables precise on-demand deprotection, significantly reducing side reactions and purification costs. The 91 wt.% yield demonstrated in US Patent 3,624,136 makes it the cost-efficient choice for scalable pharmaceutical manufacturing and high-performance biomaterial R&D. Inquire now for bulk procurement.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 635-67-6
Cat. No. B1361081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatechol diacetate
CAS635-67-6
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1OC(=O)C
InChIInChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3
InChIKeyFBSAITBEAPNWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Catechol Diacetate (CAS 635-67-6): Essential Properties and Research-Grade Specifications


Catechol diacetate (1,2-diacetoxybenzene; CAS 635-67-6) is the fully acetylated derivative of catechol (benzene-1,2-diol), belonging to the class of phenolic esters. It exists as a white to almost white crystalline powder or solid with a melting point of 64.5 °C [1] and a predicted boiling point of 284.3 °C at 760 mmHg . The compound is characterized by the protection of both hydroxyl groups of catechol with acetyl moieties, rendering it a stable, non‑oxidizable precursor that can be readily deprotected under controlled hydrolytic conditions to regenerate the parent catechol. In biochemical research, catechol diacetate has been identified as an inhibitor of carbonic anhydrase (CA), with potential investigative applications in glaucoma, epilepsy, edema, and cancer models .

Why Catechol Diacetate Cannot Be Replaced by Catechol or Other Phenolic Esters in Demanding Applications


Direct substitution of catechol diacetate with unprotected catechol or other phenolic esters often leads to significant deviations in reaction outcomes, stability, and process efficiency. Unprotected catechol is highly susceptible to air‑oxidation, leading to quinone formation and uncontrolled side reactions that compromise both yield and product purity. Conversely, catechol diacetate’s acetyl groups act as protective moieties, preventing oxidation during storage and synthesis, and enabling precise, on‑demand deprotection to release the active catechol nucleus . Moreover, the physicochemical properties of catechol diacetate—higher boiling point (284.3 °C vs. 245 °C ), lower melting point (64.5 °C vs. 105 °C ), and altered LogP (0.54 vs. 0.88 )—directly impact solvent compatibility, purification strategy, and downstream formulation. These quantitative differences necessitate distinct handling protocols and procurement specifications, making catechol diacetate the preferred choice when controlled release of catechol or enhanced process robustness is required.

Quantitative Differentiation: Catechol Diacetate Performance vs. Closest Analogs


Superior Synthesis Yield: Catechol Diacetate via Aromatization vs. Prior Art

A patented method for preparing catechol diacetate from 2‑acetoxycyclohexanone using acetic anhydride and boron trifluoride etherate, followed by sulfuric acid treatment, achieved a 91 wt.% isolated yield of the desired diacetate product [1]. This yield represents a manifold improvement over prior art methods that relied on palladium‑on‑carbon or Raney nickel catalysts, which were reported to give poor yields [1].

organic synthesis process chemistry catechol derivatives

Physicochemical Property Divergence: Catechol Diacetate vs. Catechol

Acetylation of catechol profoundly alters its physicochemical profile. Catechol diacetate exhibits a boiling point of 284.3 °C (at 760 mmHg), a melting point of 64.5 °C, and an ACD/LogP of 0.54 . In contrast, the parent catechol has a boiling point of 245 °C, a melting point of 105 °C, and a LogP of approximately 0.88 .

physicochemical properties purification formulation

Enhanced Mechanical Properties in Hydrogel Copolymers: Diacetate vs. Styrene/MMA Comonomers

Copolymerization of diacetate derivatives of cis‑1,2‑dihydroxy‑3,5‑cyclohexadiene (cis‑DHCD) with 2‑hydroxyethyl methacrylate (HEMA) produced hydrogels that exhibited significant improvements in both tensile strength and Young’s modulus, at equivalent composition and water content, relative to HEMA/styrene and HEMA/methyl methacrylate (MMA) copolymers [1].

polymer chemistry hydrogels biomaterials

Optimal Use Cases for Catechol Diacetate Based on Verified Differential Evidence


High‑Yield Synthesis of Catechol Derivatives via Aromatization

Leveraging the 91 wt.% yield reported in US Patent 3,624,136 [1], catechol diacetate serves as a superior intermediate in the aromatization of 2‑acetoxycyclohexanone. The high yield and facile isolation reduce overall production costs, making it the preferred protected catechol for pharmaceutical manufacturing where cost‑efficiency and scalability are paramount.

Mechanically Reinforced Hydrogel Formulations

Based on the demonstrated improvements in tensile strength and Young’s modulus in HEMA‑based hydrogels containing diacetate‑type monomers [1], catechol diacetate is ideally suited as a precursor for the synthesis of high‑performance hydrogel materials intended for contact lenses, drug delivery systems, or tissue engineering scaffolds where mechanical integrity is a critical design criterion.

Stable, On‑Demand Catechol Release in Biological Assays

The acetyl protection of catechol diacetate prevents premature oxidation during storage and handling, while its susceptibility to controlled hydrolysis allows for the timed release of active catechol. This property is particularly valuable in enzymatic or cellular assays investigating carbonic anhydrase inhibition [1] or oxidative stress pathways, where the precise timing of catechol exposure is essential for data reproducibility.

Technical Documentation Hub

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